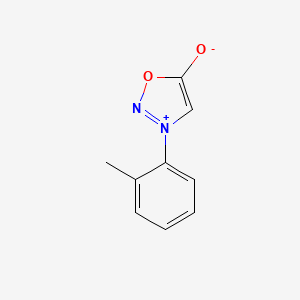
N-(o-Tolyl)-sydnon
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(o-Tolyl)-sydnon: is an organic compound that belongs to the sydnone class of mesoionic heterocyclic compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(o-Tolyl)-sydnon typically involves the reaction of o-toluidine with nitrous acid to form the corresponding diazonium salt, which is then treated with sodium azide to yield the sydnone derivative. The reaction conditions generally include maintaining a low temperature to stabilize the diazonium intermediate and using an aqueous medium to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for the purification and isolation of the final product, ensuring high yield and purity. Techniques such as crystallization and recrystallization are commonly employed in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: N-(o-Tolyl)-sydnon undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the sydnone ring into more stable amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the sydnone moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products Formed:
Oxidation: Nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Substituted sydnone derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: N-(o-Tolyl)-sydnon is used as a building block in organic synthesis due to its versatile reactivity. It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its unique structure allows it to interact with biological targets in novel ways.
Medicine: Research has explored the use of this compound in drug development, particularly for its potential as a pharmacophore in designing new therapeutic agents.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity makes it valuable in the production of various chemical intermediates.
Mecanismo De Acción
The mechanism of action of N-(o-Tolyl)-sydnon involves its interaction with molecular targets through its mesoionic structure. The sydnone ring can participate in electron transfer processes, making it a potential candidate for redox reactions in biological systems. The compound’s ability to form stable intermediates allows it to modulate various biochemical pathways.
Comparación Con Compuestos Similares
- N-(p-Tolyl)-sydnon
- N-(m-Tolyl)-sydnon
- N-Phenyl-sydnon
Comparison: N-(o-Tolyl)-sydnon is unique due to the ortho-substitution on the aromatic ring, which influences its electronic properties and reactivity
Propiedades
Número CAS |
3483-18-9 |
|---|---|
Fórmula molecular |
C9H8N2O2 |
Peso molecular |
176.17 g/mol |
Nombre IUPAC |
3-(2-methylphenyl)oxadiazol-3-ium-5-olate |
InChI |
InChI=1S/C9H8N2O2/c1-7-4-2-3-5-8(7)11-6-9(12)13-10-11/h2-6H,1H3 |
Clave InChI |
BPBGWPOHEYHTJC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1[N+]2=NOC(=C2)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


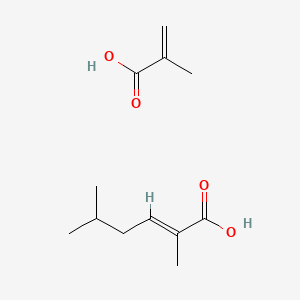

![1-(1-Amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)ethanone](/img/structure/B14166291.png)

![1-[4-(2-Methylquinoline-4-carbonyl)piperazin-1-yl]ethanone](/img/structure/B14166300.png)
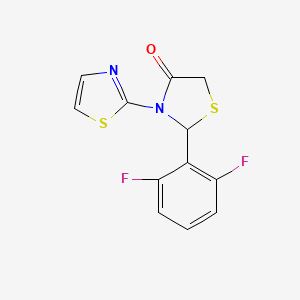
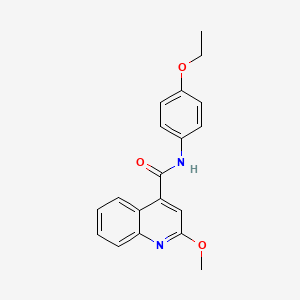
![4-({[4-(Phenyldiazenyl)phenyl]imino}methyl)-1,3-benzenediol](/img/structure/B14166330.png)

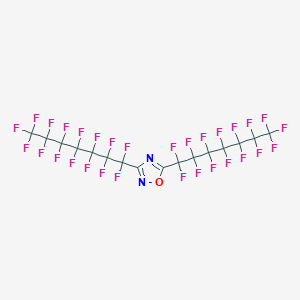
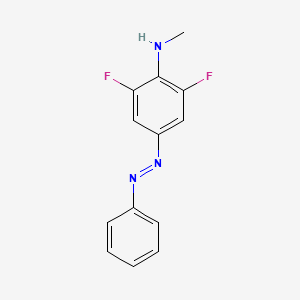
![9-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole](/img/structure/B14166358.png)
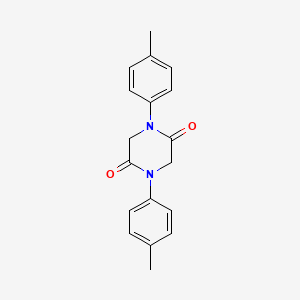
![2,1,3-Benzothiadiazole-1(3H)-propanol,3-(2-fluorophenyl)-a-[(methylamino)methyl]-,2,2-dioxide,(aS)-](/img/structure/B14166365.png)
